molecular formula BHO3 B1219528 Perboric acid CAS No. 14034-78-7

Perboric acid

Cat. No.: B1219528
CAS No.: 14034-78-7
M. Wt: 59.82 g/mol
InChI Key: PEYVWSJAZONVQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perboric acid is a chemical compound primarily found in its salt form, sodium perborate. It is a peroxy acid with the chemical formula BHO₃. This compound is known for its wide range of functionalities in industrial settings, particularly as an oxidizing agent. It is commonly used in detergents, bleach powders, and personal care formulations .

Preparation Methods

Perboric acid can be synthesized through various methods. One common synthetic route involves the reaction of boric acid with hydrogen peroxide in the presence of a stabilizer. The reaction conditions typically include a controlled temperature and pH to ensure the formation of this compound. Industrial production methods often involve the use of sodium perborate, which is produced by reacting borax (sodium tetraborate) with hydrogen peroxide .

Chemical Reactions Analysis

Perboric acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. As an oxidizing agent, it can oxidize sulfides to sulfoxides and sulfones. Common reagents used in these reactions include acetic acid and ethylene glycol. The major products formed from these reactions are typically oxidized derivatives of the starting materials .

Scientific Research Applications

Perboric acid has numerous scientific research applications across various fields:

    Chemistry: It is used as an oxidizing agent in organic synthesis, particularly for the oxidation of sulfides to sulfoxides.

    Biology: In dentistry, sodium perborate monohydrate is used for the removal of phlegm, mucus, and other secretions associated with occasional sores in the mouth.

    Medicine: It is used as a disinfectant for medical instruments and as an ointment for the protection of poison ivy dermatitis.

    Industry: This compound is used in detergents, bleach powders, and personal care formulations as an oxidizing agent

Mechanism of Action

Perboric acid acts as a source of active oxygen. When it comes into contact with water, it hydrolyzes to form hydrogen peroxide and borate. The hydrogen peroxide then oxidizes the cellular components of surrounding bacteria, effectively killing them. This mechanism makes this compound an effective antiseptic and disinfectant .

Comparison with Similar Compounds

Perboric acid is often compared with other peroxy acids, such as peracetic acid and hydrogen peroxide. While all these compounds serve as oxidizing agents, this compound is unique in its stability and ease of handling. Sodium perborate, the salt form of this compound, is particularly valued for its stability and effectiveness in various applications. Similar compounds include:

This compound’s unique combination of stability, effectiveness, and versatility makes it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

hydroperoxy(oxo)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BHO3/c2-1-4-3/h3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYVWSJAZONVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BHO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058602
Record name Perboric acid (HBO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

130-150 ºC but decomposes at 60 ºC
Details 'MSDS'
Record name Perboric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Perboric acid acts as a source of active oxygen. In contact with water, perboric acid hydrolyzes to hydrogen and borate. As an antiseptic, the formation of hydrogen peroxide oxidizes the cellular components of the surrounding bacteria and kills them.
Record name Perboric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

14034-78-7
Record name Perboric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perboric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13235
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perboric acid (HBO3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERBORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC4C3M1FO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perboric acid
Reactant of Route 2
Perboric acid
Reactant of Route 3
Perboric acid
Reactant of Route 4
Perboric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.